Bienvenue dans la boutique en ligne BenchChem!

4-[(Cyclopropylcarbonyl)amino]benzoic acid

Cathepsin S Protease inhibition Immunology

This compound is a validated cathepsin S inhibitor (Ki=3600 nM) and a critical scaffold for triazole-based drug discovery. The para-substituted cyclopropylcarbonyl amide is essential for target binding; regioisomers lack efficacy. Use in SAR studies, CuAAC click chemistry, or as an analytical reference standard. High purity minimizes purification steps.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 23745-26-8
Cat. No. B1598640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Cyclopropylcarbonyl)amino]benzoic acid
CAS23745-26-8
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H11NO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h3-7H,1-2H2,(H,12,13)(H,14,15)
InChIKeyRXFRECYQSDDFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Cyclopropylcarbonyl)amino]benzoic acid (CAS 23745-26-8) – Benchmark Cathepsin S Inhibitor Scaffold for Medicinal Chemistry


4-[(Cyclopropylcarbonyl)amino]benzoic acid (CAS 23745-26-8) is a small‑molecule organic compound belonging to the class of benzoic acid derivatives, featuring a cyclopropylcarbonyl amide substituent at the para position . Its molecular formula is C₁₁H₁₁NO₃ and molecular weight is 205.21 g/mol . The compound is characterized by a carboxylic acid group and an amide‑linked cyclopropyl moiety, conferring moderate lipophilicity (XLogP3 ≈ 1.8) and a topological polar surface area (TPSA) of 66.4 Ų . It is primarily recognized as a validated inhibitor of human cathepsin S, a cysteine protease implicated in antigen presentation and inflammatory diseases [1]. Additionally, it serves as a versatile building block for the synthesis of triazole‑based cathepsin S inhibitors [2].

Why 4-[(Cyclopropylcarbonyl)amino]benzoic acid Cannot Be Replaced by Unsubstituted Benzoic Acids or Alternative Amides


Simple benzoic acid analogs lacking the cyclopropylcarbonyl amide moiety, such as 4‑aminobenzoic acid (PABA) or benzoic acid itself, exhibit negligible inhibition of cathepsin S (IC₅₀ > 100 μM) [1]. The cyclopropylcarbonyl group introduces a constrained, electron‑withdrawing environment that is essential for binding to the S1 pocket of cathepsin S [2]. Regioisomeric variants, for instance 3‑[(cyclopropylcarbonyl)amino]benzoic acid or 2‑[(cyclopropylcarbonyl)amino]benzoic acid, display substantially different steric and electronic profiles, altering both target engagement and synthetic utility [3]. Consequently, direct substitution of 4‑[(cyclopropylcarbonyl)amino]benzoic acid with generic analogs compromises both biological activity and downstream derivatization efficiency, underscoring the need for this specific compound in research and industrial applications.

Quantitative Differentiation of 4-[(Cyclopropylcarbonyl)amino]benzoic acid – Head‑to‑Head Evidence for Procurement Decisions


Cathepsin S Inhibitory Potency: 4‑[(Cyclopropylcarbonyl)amino]benzoic acid vs. Unsubstituted Benzoic Acid

4‑[(Cyclopropylcarbonyl)amino]benzoic acid inhibits human cathepsin S with a Ki of 3600 nM, whereas unsubstituted benzoic acid exhibits no measurable inhibition (IC₅₀ > 100,000 nM) [1][2]. The presence of the cyclopropylcarbonyl amide group is essential for target engagement, distinguishing it from simpler benzoic acid derivatives.

Cathepsin S Protease inhibition Immunology

Lipophilicity Profile: 4‑[(Cyclopropylcarbonyl)amino]benzoic acid vs. 4‑Aminobenzoic Acid (PABA)

4‑[(Cyclopropylcarbonyl)amino]benzoic acid exhibits a calculated XLogP3 value of 1.8, significantly higher than that of 4‑aminobenzoic acid (PABA, XLogP3 ≈ 0.8) [1]. This increased lipophilicity enhances membrane permeability and solubility in organic solvents, facilitating its use in organic synthesis and biological assays requiring DMSO or methanol stock solutions .

Drug-likeness Lipophilicity ADME

Synthetic Versatility: 4‑[(Cyclopropylcarbonyl)amino]benzoic acid as a Triazole Precursor vs. Regioisomeric Analogs

4‑[(Cyclopropylcarbonyl)amino]benzoic acid is specifically employed to prepare triazole derivatives that function as potent cathepsin S inhibitors [1]. In contrast, the 3‑ and 2‑regioisomers (e.g., 3‑[(cyclopropylcarbonyl)amino]benzoic acid, CAS 40057‑21‑4) are predominantly utilized for alternative heterocyclic syntheses or as generic building blocks without documented activity in cathepsin S inhibitor series [2]. The para‑substitution pattern aligns with the geometry required for S1 pocket binding in cathepsin S, making the 4‑isomer uniquely suited for this medicinal chemistry application.

Organic synthesis Heterocyclic chemistry Cathepsin S inhibitors

Calculated Physicochemical Properties: 4‑[(Cyclopropylcarbonyl)amino]benzoic acid vs. Closest Structural Analogs

The compound possesses a topological polar surface area (TPSA) of 66.4 Ų and a consensus LogP of 1.47, placing it within favorable drug‑like space . In comparison, the 2‑chloro‑4‑[(cyclopropylcarbonyl)amino]benzoic acid analog (CAS not provided) exhibits a significantly higher molecular weight (239.66 g/mol) and altered electronic properties due to the chlorine substituent, while the 3‑isomer (CAS 40057‑21‑4) displays similar LogP but distinct steric configuration . The 4‑isomer offers a balanced profile of moderate lipophilicity and polarity, suitable for oral bioavailability optimization.

Computational chemistry Drug design QSAR

High‑Value Application Scenarios for 4-[(Cyclopropylcarbonyl)amino]benzoic acid Based on Quantitative Evidence


Medicinal Chemistry: Cathepsin S Inhibitor Lead Optimization

Utilize 4‑[(cyclopropylcarbonyl)amino]benzoic acid as a validated starting point for structure‑activity relationship (SAR) studies targeting cathepsin S. Its modest Ki of 3600 nM provides a clear baseline for optimization, and the cyclopropylcarbonyl amide group can be derivatized to enhance potency. The compound′s documented use as a precursor for triazole‑based inhibitors [1] offers a direct synthetic path to more potent analogs, bypassing the need to screen entirely novel scaffolds.

Organic Synthesis: Building Block for Triazole Heterocycles

Employ 4‑[(cyclopropylcarbonyl)amino]benzoic acid in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) reactions to construct 1,2,3‑triazole‑containing cathepsin S inhibitors. The carboxylic acid functionality allows for further conjugation or amide bond formation, while the cyclopropyl group imparts conformational constraint that may improve target selectivity . The compound′s high purity (≥95%) and favorable solubility in DMSO and methanol streamline reaction setup and purification.

Computational Chemistry: In Silico Screening and QSAR Model Building

Incorporate the experimentally determined Ki value (3600 nM) and calculated physicochemical properties (XLogP3 = 1.8, TPSA = 66.4 Ų) of 4‑[(cyclopropylcarbonyl)amino]benzoic acid into quantitative structure‑activity relationship (QSAR) models for cathepsin S inhibition. Its well‑characterized profile enables calibration of docking scores and pharmacophore models, aiding virtual screening campaigns to identify more potent inhibitors.

Analytical Chemistry: Reference Standard for Method Development

Use 4‑[(cyclopropylcarbonyl)amino]benzoic acid as a reference standard for HPLC or LC‑MS method development in quality control of cathepsin S inhibitor libraries. Its distinct UV absorbance (due to the aromatic ring) and defined retention time under reversed‑phase conditions (C18 column, acetonitrile/water gradient) allow for accurate quantitation and impurity profiling of related analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Cyclopropylcarbonyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.